ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15558965
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O5S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3 |
| Standard InChI Key | WPBDZYKXDKRDRA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms). Key substituents include:
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A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating methoxy groups that enhance solubility and modulate biological interactions.
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An ethyl group at position 2 and a methyl group at position 7, which influence steric and electronic properties.
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A 3-oxo-2,3-dihydro moiety, introducing a ketone functional group that participates in hydrogen bonding.
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An ethyl carboxylate group at position 6, critical for esterase-mediated hydrolysis in prodrug designs.
The IUPAC name, ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, systematically describes these substituents and their positions .
Structural Comparison with Related Derivatives
The compound’s activity is influenced by its substitution pattern. For example, replacing the 3,4-dimethoxyphenyl group with a 4-bromophenyl moiety (as in methyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine) alters electron-withdrawing effects, impacting antimicrobial efficacy. Similarly, removing the ethyl carboxylate group reduces metabolic stability.
| Derivative | Molecular Formula | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl, Ethyl Carboxylate | Anti-inflammatory, Antimicrobial | |
| Methyl 5-(4-Bromophenyl)-7-Methyl | 4-Bromophenyl | Enhanced Antimicrobial | |
| Ethyl 5-(Phenyl)-7-Methyl | Phenyl | Baseline Activity |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-component reactions (MCRs) that converge thiazole and pyrimidine precursors. A representative protocol includes:
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Condensation: Reacting 3,4-dihydropyrimidine-2-thione derivatives with methyl chloroacetate in anhydrous ethanol under reflux.
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Cyclization: Intramolecular cyclization catalyzed by acetic acid at 80–90°C, forming the thiazolo[3,2-a]pyrimidine core.
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Functionalization: Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.
Key Reaction Parameters:
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Temperature: 70–90°C to balance reaction rate and byproduct formation.
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Solvent: Ethanol or dimethylformamide (DMF) for optimal solubility.
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Catalysts: Acidic conditions (e.g., ) to protonate intermediates and drive cyclization.
Purification and Characterization
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Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.
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Column Chromatography: Purifies crude products with hexane-ethyl acetate gradients.
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Spectroscopic Analysis:
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: Resonances at δ 1.2–1.4 ppm (ethyl groups), δ 3.8–4.1 ppm (methoxy groups), and δ 6.7–7.3 ppm (aromatic protons).
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IR Spectroscopy: Peaks at 1720 cm (ester C=O) and 1660 cm (ketone C=O).
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Physical and Chemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy and carboxylate groups. Poor solubility in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at –20°C. Degrades upon prolonged exposure to light or moisture, forming hydrolysis products.
Thermal Properties
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Melting Point: 158–162°C (decomposition observed above 165°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating thermal stability up to this temperature.
Comparative Analysis with Related Derivatives
The compound’s 3,4-dimethoxyphenyl and ethyl carboxylate groups distinguish it from analogues. For instance, ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine lacks the ortho-methoxy group, reducing its COX-2 selectivity by 40%. Similarly, brominated derivatives exhibit higher antimicrobial potency but greater cytotoxicity.
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